N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide
Overview
Description
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and furan-2-carbohydrazide under basic conditions . The reaction is often facilitated by the use of microwave irradiation, which can enhance the reaction rate and yield compared to classical heating methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
- 3-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid
Uniqueness
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)12-4-1-3-11(9-12)14-7-6-13(25-14)10-21-22-16(23)15-5-2-8-24-15/h1-10H,(H,22,23)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPWCIGXACNYAM-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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